Product packaging for Serazapine(Cat. No.:CAS No. 115313-22-9)

Serazapine

Cat. No.: B037918
CAS No.: 115313-22-9
M. Wt: 361.4 g/mol
InChI Key: WPGUWABWNUSPMW-UHFFFAOYSA-N
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Description

Serazapine is a tetracyclic compound recognized in scientific research for its potent and selective antagonistic activity at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. This mechanism of action places it as a valuable pharmacological tool for investigating the complex role of the serotonergic system in a wide range of central nervous system functions and disorders. Researchers utilize this compound to study receptor dynamics in models of depression, anxiety, and schizophrenia, where 5-HT2A receptor signaling is implicated. Its application extends to probing the interplay between serotonin and other neurotransmitter systems, such as dopamine and glutamate, providing critical insights into neural circuitry, synaptic plasticity, and the downstream molecular effects of receptor blockade. The compound's well-characterized profile facilitates the validation of experimental hypotheses related to G-protein coupled receptor (GPCR) function and aids in the development of novel therapeutic agents targeting serotonin pathways. This product is supplied with detailed analytical documentation, including HPLC and mass spectrometry data, to guarantee identity and high purity, ensuring reliability and reproducibility in your preclinical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23N3O2 B037918 Serazapine CAS No. 115313-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methyl-4,7,15-triazapentacyclo[13.7.0.02,7.08,13.016,21]docosa-1(22),8,10,12,16,18,20-heptaene-22-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-23-11-12-24-17-9-5-3-7-15(17)13-25-18-10-6-4-8-16(18)20(22(26)27-2)21(25)19(24)14-23/h3-10,19H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGUWABWNUSPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=C(C4=CC=CC=C4N3CC5=CC=CC=C52)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869592
Record name Serazapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115313-22-9
Record name Serazapine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115313229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Serazapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SERAZAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A8FOB4J3U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Dinh’s Multi-Step Approach

A foundational method reported by Dinh involves sequential functionalization of the indole core followed by cyclization to form the diazepine ring. Key steps include:

  • Indole Functionalization : Bromination at the C3 position using N-bromosuccinimide (NBS) in dichloromethane (yield: 78%).

  • Amine Coupling : Reaction with benzylamine in the presence of palladium catalysts to introduce the nitrogen moiety (yield: 65%).

  • Ring-Closure : Intramolecular cyclization under acidic conditions (HCl/EtOH, 80°C) to form the diazepine scaffold (yield: 52%).

This method, while reliable, suffers from cumulative yield losses (final yield: ~26%) and requires purification at each stage.

Greaney’s Oxidative C–H Coupling

Greaney’s approach utilizes palladium-catalyzed oxidative C–H coupling to directly construct the diazepine ring.

  • Reagents : Indole, formaldehyde, and amino hydrochloride.

  • Conditions : Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (2 equiv), DMF, 100°C, 12 hours.

  • Yield : 68% after column chromatography.

This method reduces step count but requires stringent control over catalyst loading and oxygen exclusion.

Multicomponent Reaction (MCR) Strategies

Modular Assembly via MCR

Recent advancements employ a one-pot MCR for efficient this compound synthesis:

  • Reagents : Indole, formaldehyde, and amino hydrochloride.

  • Mechanism :

    • Condensation of indole and formaldehyde forms an imine intermediate.

    • Nucleophilic attack by the amine generates a seven-membered ring.

  • Optimized Conditions :

    • Solvent: Ethanol/water (4:1).

    • Temperature: 60°C.

    • Time: 6 hours.

    • Yield: 82% (unoptimized), scalable to 95% with microwave assistance.

Thiadiazepine Derivatives

Adding sodium thiosulfate to the MCR replaces an oxygen atom with sulfur, yielding thiadiazepine analogs:

  • Conditions : Na₂S₂O₃ (1.2 equiv), 70°C, 8 hours.

  • Yield : 75% for sulfur-containing derivatives.

Comparative Analysis of Synthesis Methods

Parameter Dinh’s Method Greaney’s Method MCR Approach
Steps311
Overall Yield (%)266882–95
Key AdvantageHigh purityDirect C–H activationScalability
LimitationLow yieldCatalyst sensitivitySolvent choice

Industrial-Scale Considerations

Lyophilization for Bulk Production

While primarily a formulation step, lyophilization (freeze-drying) ensures stability of this compound intermediates. Key parameters from patent EP1954244A1 include:

  • Primary Drying : -30°C, 200 μm Hg, 12 hours.

  • Secondary Drying : 30°C, 15 hours to reduce residual solvents .

Chemical Reactions Analysis

Serazapine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace specific functional groups on the this compound molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions depend on the specific functional groups being targeted .

Scientific Research Applications

Serazapine has been explored for various scientific research applications, including:

    Chemistry: As a serotonin receptor antagonist, it is used in studies related to neurotransmitter interactions and receptor binding.

    Biology: It is utilized in research on anxiety disorders and the role of serotonin in mood regulation.

    Medicine: Although its clinical development was discontinued, this compound showed promise in reducing anxiety symptoms, making it a subject of interest in psychopharmacology.

    Industry: Potential applications in the pharmaceutical industry for the development of new anxiolytic drugs.

Mechanism of Action

Serazapine exerts its effects by antagonizing serotonin 5-HT2 receptors. This action leads to a decrease in serotonin activity at these receptors, which is believed to contribute to its anxiolytic effects. The molecular targets involved include the central nervous system’s serotonin receptors, and the pathways affected are those related to serotonin signaling and neurotransmission .

Comparison with Similar Compounds

This compound vs. Mirtazapine

Parameter This compound Mirtazapine
Mechanism Selective 5-HT₂ antagonist 5-HT₂A/2C antagonist, α₂ antagonist, H₁ antagonist
Receptor Targets Narrow (5-HT₂) Broad (5-HT₂, H₁, α₂)
Indications Anxiety Depression, insomnia
Side Effects Minimal sedation Significant sedation, weight gain
Efficacy Anxiolytic focus Antidepressant with sedative effects

Key Findings :

  • Mirtazapine’s broader receptor profile contributes to its utility in depression but increases risks of sedation and metabolic side effects .
  • This compound’s selectivity may offer superior tolerability in anxiety-specific cases .

This compound vs. Trazodone

Parameter This compound Trazodone
Mechanism 5-HT₂ antagonist Serotonin antagonist and reuptake inhibitor (SARI)
Receptor Targets 5-HT₂ 5-HT₂A, H₁, α₁ adrenergic
Indications Anxiety Depression, insomnia
Side Effects Low hypotension risk Hypotension, priapism (rare)
Efficacy Targeted anxiolysis Mixed efficacy for depression/sleep

Key Findings :

  • Trazodone’s additional α₁ and H₁ antagonism increases hypotensive and sedative risks, limiting its use in patients with cardiovascular comorbidities .
  • This compound’s lack of reuptake inhibition or α₁ activity may enhance safety in anxiety treatment .

This compound vs. Tandospirone

Parameter This compound Tandospirone
Mechanism 5-HT₂ antagonist 5-HT₁A partial agonist
Receptor Targets 5-HT₂ 5-HT₁A
Indications Anxiety Generalized anxiety
Side Effects Minimal dizziness Dizziness, nausea
Efficacy Rapid onset Delayed onset (weeks)

Key Findings :

  • Tandospirone’s 5-HT₁A agonism requires prolonged use for therapeutic effects, whereas this compound’s antagonism may provide faster symptom relief .
  • Both agents lack significant anticholinergic effects, but Tandospirone’s gastrointestinal side effects are more pronounced .

Biological Activity

Serazapine, also known as CPDD-0035, is a compound classified as a selective 5-HT2 antagonist. It has garnered interest for its potential anxiolytic properties and its role in modulating serotonin receptors, which are critical in the treatment of various mood disorders. This article delves into the biological activity of this compound, examining its mechanisms, pharmacological effects, and relevant research findings.

This compound primarily functions by antagonizing the 5-HT2 serotonin receptors. This action can lead to increased serotonin availability in the synaptic cleft, which is beneficial for mood regulation and anxiety reduction. The selectivity for the 5-HT2 receptor over other serotonin receptors may contribute to its unique therapeutic profile compared to other antidepressants and anxiolytics.

Key Mechanisms:

  • 5-HT2 Antagonism : Reduces receptor activity leading to decreased anxiety and improved mood.
  • Serotonin Modulation : Enhances serotonergic transmission by preventing receptor overactivation.

Pharmacological Properties

The biological activity of this compound has been assessed through various studies focusing on its antidepressant and anxiolytic effects. Below is a summary of key pharmacological properties:

Property Description
Receptor Affinity Selective antagonist for 5-HT2 receptors
Anxiolytic Effects Demonstrated potential to reduce anxiety in preclinical models
Antidepressant Effects Potentially enhances mood through serotonergic pathways
Side Effect Profile Generally well-tolerated with a lower incidence of common antidepressant side effects

Case Studies and Clinical Research

Research on this compound has included both preclinical studies and limited clinical evaluations. Here are some notable findings:

  • Preclinical Studies :
    • In animal models, this compound showed significant anxiolytic effects comparable to established anxiolytics like diazepam.
    • Behavioral tests such as the elevated plus maze and open field test demonstrated reduced anxiety-like behaviors.
  • Clinical Evaluations :
    • Limited clinical trials have suggested that this compound may be effective in treating generalized anxiety disorder (GAD) and major depressive disorder (MDD), although more extensive studies are required for conclusive evidence.
    • A small cohort study indicated improvements in anxiety symptoms after treatment with this compound, with patients reporting fewer side effects compared to traditional SSRIs.

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

  • Pharmacokinetics : The compound exhibits rapid absorption with peak plasma concentrations reached within hours of administration. It is metabolized primarily in the liver.
  • Adverse Effects : While generally well-tolerated, some patients reported mild sedation and gastrointestinal disturbances.

Q & A

Q. How should researchers address variability in this compound’s behavioral outcomes across rodent models?

  • Methodological Answer : Standardize protocols using SHIRPA or NIH Phenotyping Guidelines . Report environmental variables (e.g., circadian rhythm, housing density). Share raw data via repositories like Figshare to enable meta-analyses .

Q. What steps ensure reproducibility in this compound’s synthesis protocols?

  • Methodological Answer : Publish detailed synthetic routes with CAS registry numbers for all reagents. Characterize intermediates via NMR and HRMS. Deposit spectra in public databases (e.g., PubChem) and adhere to FAIR data principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Serazapine
Reactant of Route 2
Reactant of Route 2
Serazapine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.